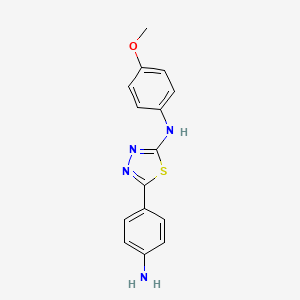

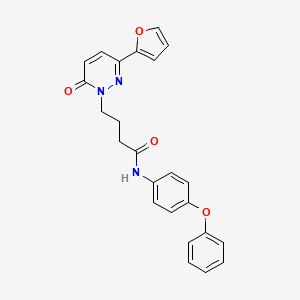

5-(4-aminophenyl)-N-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-aminophenyl)-N-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine, commonly referred to as 5-APT, is a heterocyclic compound with a wide range of applications in the fields of synthetic chemistry and biochemistry. 5-APT is primarily used as a synthetic intermediate due to its ability to form a variety of derivatives and as a precursor for the synthesis of various organic compounds. In addition, 5-APT has been used for the synthesis of numerous pharmaceuticals, agrochemicals, and other bioactive molecules. Furthermore, 5-APT has been used in a variety of scientific research applications, including medicinal chemistry and drug design, as well as in the study of biochemical and physiological effects.

Scientific Research Applications

Anticancer and Antitubercular Agents

1,3,4-Thiadiazole derivatives, including compounds similar to 5-(4-aminophenyl)-N-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine, have been explored for their potential as novel anticancer and antitubercular agents. Studies have shown that certain synthesized compounds within this group demonstrate significant in vitro antitumor activities against breast cancer and normal human cell lines, with some exhibiting higher inhibitory activities compared to the cisplatin control. Additionally, a particular derivative showed potent antitubercular activity against Mycobacterium smegmatis MC155, presenting it as a more effective agent than the Isoniazid control. The bioactivities of these compounds were evaluated using various computational tools, indicating their potential in pharmacological applications (Sekhar et al., 2019).

Structural Analysis and Antimicrobial Properties

Further investigations into 1,3,4-thiadiazole compounds have led to the design and synthesis of Schiff bases to explore their biological activities. Several compounds demonstrated high DNA protective ability against oxidative stress and strong antimicrobial activity against specific bacterial strains. One particular compound exhibited notable cytotoxicity on cancer cell lines, indicating its potential for utilization alongside chemotherapy drugs to establish more efficient therapy strategies with minimal cytotoxicity against cancer cells. Molecular docking studies were also performed to better understand the mechanism behind the anti-cancer and anti-bacterial properties of these compounds (Gür et al., 2020).

Structural Insights and Interaction Analysis

The structural integrity and interaction analysis of 1,3,4-thiadiazole derivatives have been scrutinized. Crystallographic and QTAIM analyses on adamantane-1,3,4-thiadiazole hybrid derivatives revealed the orientation of the amino group and various intra- and intermolecular interactions, providing insights into the nature of noncovalent interactions within these compounds. Such structural analyses are crucial for understanding the stability and potential reactivity of these compounds in various chemical and biological contexts (El-Emam et al., 2020).

Properties

IUPAC Name |

5-(4-aminophenyl)-N-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4OS/c1-20-13-8-6-12(7-9-13)17-15-19-18-14(21-15)10-2-4-11(16)5-3-10/h2-9H,16H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPXLWLNKRPWJOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NN=C(S2)C3=CC=C(C=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-(2-Cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)phenyl)pyrrolidine-2,5-dione](/img/structure/B2438542.png)

![(1H-benzo[d][1,2,3]triazol-5-yl)(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2438543.png)

![N-(1-(furan-2-yl)propan-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2438544.png)

![N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2438545.png)

![4,4,5,5-Tetramethyl-2-[2-(oxolan-3-ylmethoxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B2438546.png)

![Methyl 2-{[(2-{[1-(4-chloro-2,5-difluorobenzoyl)piperidin-4-yl]carbonyl}hydrazino)carbonothioyl]amino}nicotinate](/img/structure/B2438550.png)

![N-[2-[4-Chloro-3-(trifluoromethyl)pyrazol-1-yl]ethyl]prop-2-enamide](/img/structure/B2438552.png)

![methyl 2-(2-((3-fluorophenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2438558.png)